1-Chloro-1-(4-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound with the molecular formula C10H7ClF4OS and a molecular weight of 286.67 g/mol . This compound is characterized by the presence of a chloro group, a fluoro group, and a trifluoromethylthio group attached to a phenyl ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 1-Chloro-1-(4-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring is functionalized with fluoro and trifluoromethylthio groups through electrophilic aromatic substitution reactions.
Introduction of the chloro group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus trichloride.
Formation of the propan-2-one moiety: The final step involves the formation of the propan-2-one moiety through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Chloro-1-(4-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon and platinum oxide.
Scientific Research Applications
1-Chloro-1-(4-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The trifluoromethylthio group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
1-Chloro-1-(4-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the fluoro and trifluoromethylthio groups on the phenyl ring.
1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one: Another isomer with different substitution patterns on the phenyl ring.
1-Chloro-1-(4-fluoro-2-(trifluoromethylsulfonyl)phenyl)propan-2-one: This compound has a trifluoromethylsulfonyl group instead of a trifluoromethylthio group, affecting its reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7ClF4OS |
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Molecular Weight |
286.67 g/mol |
IUPAC Name |
1-chloro-1-[4-fluoro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF4OS/c1-5(16)9(11)7-3-2-6(12)4-8(7)17-10(13,14)15/h2-4,9H,1H3 |
InChI Key |
BPSWXLUAUFLNSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)F)SC(F)(F)F)Cl |
Origin of Product |
United States |
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